Mal-PFP ester

Catalog No.
S6646665
CAS No.
138194-55-5
M.F
C13H6F5NO4
M. Wt
335.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-PFP ester

CAS Number

138194-55-5

Product Name

Mal-PFP ester

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate

Molecular Formula

C13H6F5NO4

Molecular Weight

335.18 g/mol

InChI

InChI=1S/C13H6F5NO4/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(22)3-4-19-5(20)1-2-6(19)21/h1-2H,3-4H2

InChI Key

CPVAMZASRXMNDX-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Mal-PFP ester, or maleimide pentafluorophenyl ester, is a specialized chemical compound that serves primarily as a linker in the synthesis of targeted protein degradation agents known as PROTACs (proteolysis-targeting chimeras). This compound features a maleimide moiety, which is reactive towards thiol groups, and a pentafluorophenyl ester group that enhances its reactivity and stability in various chemical environments. The molecular formula of Mal-PFP ester is C₁₃H₆F₅NO₄, and it possesses unique properties that make it suitable for bioconjugation applications in chemical biology and drug development .

Conjugating Biomolecules with Amine and Thiol Groups

  • The PFP (pentafluorophenol) ester group of 3-Maleimidopropionic acid-PFP ester reacts readily with primary amines under mild conditions. This reaction forms a stable amide bond between the linker and a biomolecule containing a primary amine group [].
  • The maleimide group on the other end of the linker specifically targets thiol (sulfhydryl) groups. This reaction creates a covalent bond between the linker and a thiol-containing biomolecule [].

This dual functionality allows researchers to efficiently conjugate biomolecules possessing amine and thiol groups. This conjugation strategy is widely used in various research applications, including:

  • Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies via linkers is a promising approach in cancer therapy. 3-Maleimidopropionic acid-PFP ester can be used to create ADCs by linking the thiol-modified drug to the amine-containing antibody.
  • Biotinylation: Biotin is a small molecule that facilitates the detection and purification of biomolecules. 3-Maleimidopropionic acid-PFP ester can be employed to attach biotin (containing a thiol group) to biomolecules with primary amines [].

Advantages of 3-Maleimidopropionic Acid-PFP Ester

  • High Specificity: The maleimide group exhibits high selectivity towards thiols, minimizing unwanted side reactions with other functional groups present in biomolecules.
  • Biocompatibility: 3-Maleimidopropionic acid-PFP ester demonstrates good biocompatibility, making it suitable for applications involving biological systems.
  • Cleavable Linker: The linker contains a carboxylic acid group, which can be cleaved under specific conditions (e.g., acidic pH) if desired for controlled release of the conjugated molecule.

  • Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups under mild conditions, forming stable thioether bonds. This reaction typically occurs at pH levels between 6.5 and 7.5 .
  • Ester Hydrolysis: The pentafluorophenyl ester can hydrolyze in the presence of water, releasing the pentafluorophenol and resulting in a loss of reactivity. This hydrolysis is less favorable compared to other activated esters like NHS esters, making Mal-PFP ester more stable under certain conditions .
  • Conjugation with Amines: Although primarily used for thiol conjugation, the pentafluorophenyl group can also react with primary and secondary amines, forming amide bonds .

Mal-PFP ester is primarily utilized in the development of PROTACs, which are designed to target specific proteins for degradation by the ubiquitin-proteasome system. This mechanism allows for selective removal of unwanted proteins within cells, offering potential therapeutic benefits in diseases such as cancer. The ability to form stable linkages with target proteins enhances the specificity and efficacy of these compounds in biological systems .

The synthesis of Mal-PFP ester typically involves the following steps:

  • Preparation of Maleimide Derivative: A maleimide compound is reacted with a suitable pentafluorophenyl derivative under controlled conditions.
  • Purification: The resulting Mal-PFP ester is purified using standard organic chemistry techniques such as column chromatography or recrystallization.
  • Characterization: The product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Mal-PFP ester finds applications in various fields:

  • Chemical Biology: Used as a linker in PROTACs for targeted protein degradation.
  • Drug Development: Facilitates the conjugation of therapeutic agents to specific biomolecules.
  • Bioconjugation: Employed in labeling proteins for imaging or tracking within biological systems .

Studies involving Mal-PFP ester focus on its interactions with thiol-containing biomolecules. These interactions are crucial for understanding how PROTACs can effectively target specific proteins for degradation. Research has shown that the stability of the thioether bond formed between Mal-PFP ester and thiols significantly influences the efficacy of PROTACs in cellular environments .

Several compounds share similarities with Mal-PFP ester, particularly in their use as linkers or reactive groups:

Compound NameStructure TypeUnique Features
Maleimide-NHS EsterActivated EsterReacts with amines; commonly used in bioconjugation
Maleimide-DPEG8-TFP EsterPolyethylene Glycol LinkerLonger chain improves solubility and flexibility
Maleimide-PEG4-NHS EsterPEG LinkerProvides solubility; reacts with amines
6-Maleimidocaproic Acid PFP EsterAlkyl-based LinkerCombines maleimide reactivity with pentafluorophenyl stability

Mal-PFP ester stands out due to its dual reactivity towards both thiols and amines, alongside its enhanced stability compared to other activated esters like NHS esters. This unique combination makes it particularly valuable in designing advanced bioconjugates for therapeutic applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

9

Exact Mass

335.02169848 g/mol

Monoisotopic Mass

335.02169848 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-11-23

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